6-Benzo[d]thiazolebutanoic acid
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Overview
Description
6-Benzo[d]thiazolebutanoic acid is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of 6-Benzo[d]thiazolebutanoic acid typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes, ketones, acids, or acyl chlorides. One common method includes the cyclization of thioamide or carbon dioxide as raw materials . Industrial production methods often utilize green chemistry approaches to minimize environmental impact. For example, microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and yield .
Chemical Reactions Analysis
6-Benzo[d]thiazolebutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Benzo[d]thiazolebutanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzothiazole derivatives have shown potential as antimicrobial, antifungal, antiviral, and anticancer agents . The compound is also used in the development of fluorescent materials and electroluminescent devices due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 6-Benzo[d]thiazolebutanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes involved in various biological processes, such as DNA replication and protein synthesis . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
6-Benzo[d]thiazolebutanoic acid can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole and 6-nitrobenzothiazole. While these compounds share a common benzothiazole core, their unique substituents confer different biological activities and chemical properties . For example, 2-aminobenzothiazole is known for its antimicrobial properties, while 6-nitrobenzothiazole exhibits potent anticancer activity .
Properties
CAS No. |
288569-94-8 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-6-yl)butanoic acid |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)3-1-2-8-4-5-9-10(6-8)15-7-12-9/h4-7H,1-3H2,(H,13,14) |
InChI Key |
IBOQCMHDDJKODC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCCC(=O)O)SC=N2 |
Origin of Product |
United States |
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